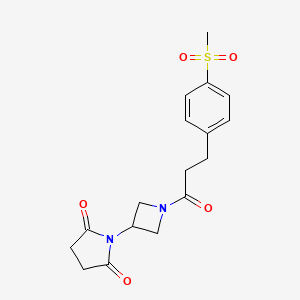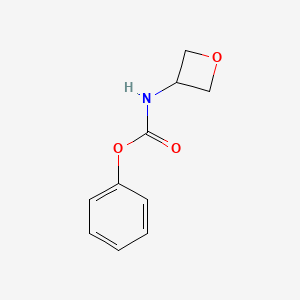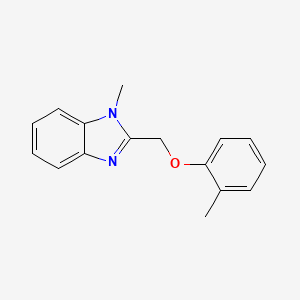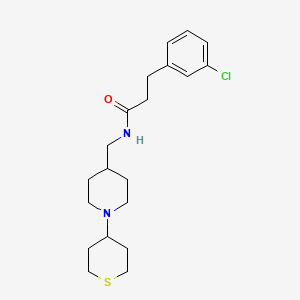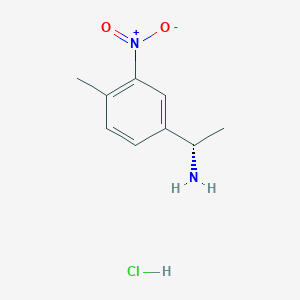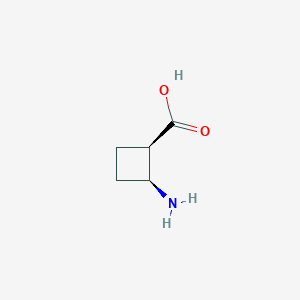
cis-2-Aminocyclobutane-1-carboxylic acid
Overview
Description
cis-2-Aminocyclobutane-1-carboxylic acid: is a cyclic amino acid with a unique structure that features a four-membered cyclobutane ring. This compound is of significant interest in various fields of scientific research due to its conformational rigidity and potential biological activities.
Mechanism of Action
Target of Action
cis-2-Aminocyclobutane-1-carboxylic acid (ACBC) is a cyclic β-amino acid It’s known that β-amino acids, including acbc, are often incorporated into peptides, leading to the formation of foldamers . These foldamers can interact with various biological targets, influencing their function .
Mode of Action
It’s known that peptides containing β-amino acids, like acbc, can undergo self-assembly, forming different interactions that lead to the creation of well-defined nanostructures . These nanostructures can interact with biological targets, potentially altering their function .
Biochemical Pathways
The self-assembled nanostructures formed by peptides containing β-amino acids like acbc can potentially interact with various biochemical pathways, influencing their function .
Pharmacokinetics
It’s known that β-amino acids are extraordinarily stable in metabolic processes occurring in mammals, insects, and plants, and they undergo microbial degradation very slowly . This suggests that ACBC may have good bioavailability and stability in the body.
Result of Action
The interaction of the self-assembled nanostructures formed by peptides containing β-amino acids like acbc with biological targets can potentially alter their function , leading to various molecular and cellular effects.
Action Environment
The stability of β-amino acids in various metabolic processes suggests that they may be resistant to various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Aminocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of cyclobutane derivatives, which are subjected to amination reactions to introduce the amino group at the desired position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct cis configuration of the product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: cis-2-Aminocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
cis-2-Aminocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for understanding protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of novel materials and as a component in various industrial processes .
Comparison with Similar Compounds
- 2-Aminocyclopentane-1-carboxylic acid
- 2-Aminocyclohexane-1-carboxylic acid
- 1-Aminocyclobutane-1-carboxylic acid
Comparison: cis-2-Aminocyclobutane-1-carboxylic acid is unique due to its four-membered ring structure, which imparts distinct conformational properties compared to its five- and six-membered ring analogs. This structural difference influences its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-DMTCNVIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272388 | |
| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221158-95-8 | |
| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221158-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


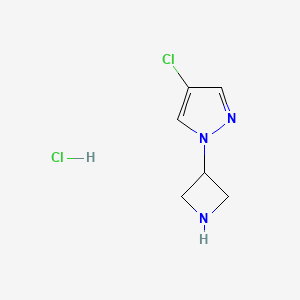
![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)
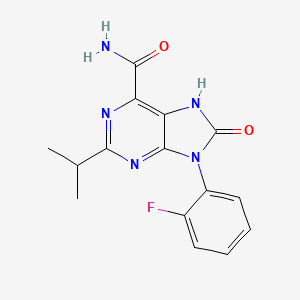
![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)
![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)
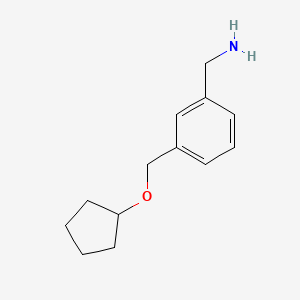
![3-ethyl-N-(4-ethylphenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)
![N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2800056.png)
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)
